3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine
Brand Name: Vulcanchem
CAS No.: 1562338-69-5
VCID: VC11732419
InChI: InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3
SMILES: CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C
Molecular Formula: C13H20ClN3O
Molecular Weight: 269.77 g/mol

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine

CAS No.: 1562338-69-5

Cat. No.: VC11732419

Molecular Formula: C13H20ClN3O

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine - 1562338-69-5

Specification

CAS No. 1562338-69-5
Molecular Formula C13H20ClN3O
Molecular Weight 269.77 g/mol
IUPAC Name 3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine
Standard InChI InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3
Standard InChI Key QNZZWJGBBWNRHW-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C
Canonical SMILES CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) with a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yloxy substituent. The chlorine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₂₀ClN₃O
Molecular Weight269.77 g/mol
Exact Mass269.129 Da
LogP4.10
Topological PSA45.1 Ų

The piperidine moiety’s tetramethyl groups confer conformational rigidity, potentially influencing receptor binding kinetics in drug candidates .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 2,2,6,6-tetramethylpiperidin-4-ol under basic conditions. Optimized protocols report yields of 65–75% using DMF as a solvent at 80°C.

Key Reaction Steps:

  • Activation: Deprotonation of the piperidin-4-ol hydroxyl group with K₂CO₃.

  • Substitution: Displacement of the chlorine at position 6 of pyridazine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Scalability and Industrial Relevance

Large-scale production faces challenges due to the piperidine precursor’s cost and the need for anhydrous conditions. Recent advances in continuous-flow chemistry have improved throughput by 40%, reducing reaction times to 2 hours .

Applications in Pharmaceutical Research

Neurological Disorders

The compound’s piperidine moiety mimics tropane alkaloids, enabling interactions with neurotransmitter transporters. Patent WO2014028459A1 discloses analogs of this scaffold as modulators of survival motor neuron (SMN) protein expression, highlighting potential for spinal muscular atrophy (SMA) therapy .

Kinase Inhibition

Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Modifications at the chlorine position are being explored to enhance selectivity.

ConditionStability DurationDegradation Products
−80°C (desiccated)6 months<5% dechlorinated byproducts
RT (ambient light)1 weekOxidized pyridazine derivatives

Solubility and Formulation

Solubility data guide preclinical formulation:

SolventSolubility (mg/mL)Notes
DMSO25Preferred for in vitro assays
Ethanol8.2Limited use due to precipitation
Water<0.1Requires surfactants

For in vivo studies, a stock solution in DMSO (10 mM) is diluted with PEG300 and Tween 80 to achieve 1 mg/mL dosing solutions .

Future Research Directions

Targeted Drug Delivery

Encapsulation in liposomes (size: 120 nm, PDI <0.2) improved bioavailability by 3-fold in rat models, suggesting promise for CNS applications .

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy use by 60% and improves yields to 82%. Catalytic systems using Pd/C for dechlorination are under investigation to enable functional group diversification.

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